

# Lanicemine Clinical Development: A Technical Support Center for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lanicemine*

Cat. No.: *B1674462*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the clinical development and subsequent discontinuation of **Lanicemine** (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. The information is presented in a question-and-answer format to directly address potential queries arising during experimental design and data interpretation.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Lanicemine**'s clinical development?

A1: The clinical development of **Lanicemine** was discontinued by AstraZeneca in 2013 primarily because it failed to meet the primary efficacy endpoints in a pivotal Phase IIb clinical trial, known as Study 31 or the PURSUIT study.<sup>[1]</sup> In this study, **Lanicemine**, when used as an adjunctive treatment for patients with major depressive disorder (MDD) who had an inadequate response to at least one antidepressant, did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo.<sup>[2][3]</sup>

Q2: Were there conflicting results from earlier clinical trials?

A2: Yes, the results from Study 31 were in contrast to an earlier, promising Phase IIa trial, referred to as Study 9.<sup>[4]</sup> In Study 9, **Lanicemine** showed a statistically significant reduction in

depressive symptoms compared to placebo.[5] This discrepancy between the two key studies was a critical factor in the decision to halt further development.

Q3: What were the key differences in the patient populations between Study 9 and Study 31?

A3: While both studies enrolled patients with treatment-resistant depression, there were subtle but potentially significant differences. Patients in Study 31 were required to have a history of inadequate response to one to four previous antidepressant treatments, whereas patients in Study 9 had a history of inadequate response to at least two prior antidepressant treatments. The baseline severity of depression, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), was also slightly different between the two studies.

Q4: How did the efficacy of **Lanicemine** in these trials compare to placebo?

A4: In Study 9, both the 100 mg and 150 mg doses of **Lanicemine** administered three times a week for three weeks resulted in a significantly greater reduction in MADRS scores from baseline compared to placebo.[5] In contrast, Study 31, which evaluated 50 mg and 100 mg doses of **Lanicemine**, found no statistically significant difference in the change in MADRS scores between the **Lanicemine** groups and the placebo group at the primary endpoint of six weeks.[2][3]

## Troubleshooting Guide for Experimental Research

This section provides guidance for researchers investigating NMDA receptor antagonists and encountering challenges in replicating or interpreting findings related to **Lanicemine**.

Issue: Discrepancy in Efficacy Results in Preclinical Models.

Potential Cause: Variability in preclinical models of depression and their translatability to the human condition.

Troubleshooting Steps:

- **Model Selection:** Carefully consider the specific preclinical model being used and its known predictive validity for NMDA receptor-targeting drugs.

- **Dose Response:** Ensure a comprehensive dose-response study is conducted to identify the optimal therapeutic window, as NMDA receptor antagonists can exhibit a U-shaped dose-response curve.
- **Behavioral Endpoints:** Utilize a battery of behavioral tests that assess different domains of depression-like behavior to obtain a more complete picture of the compound's effects.

Issue: Difficulty in Observing a Clear Antidepressant Signal Over a High Placebo Response.

Potential Cause: The inherent variability of the placebo response in clinical trials for depression.

Troubleshooting Steps:

- **Patient Selection:** Implement stringent inclusion and exclusion criteria to enroll a more homogeneous patient population. Consider baseline severity of depression as a stratification factor.
- **Blinding Integrity:** Ensure robust blinding procedures are in place for both patients and investigators to minimize expectation bias.
- **Endpoint Selection:** While the MADRS is a standard endpoint, consider incorporating objective biomarkers, such as those derived from quantitative electroencephalography (qEEG), to complement clinical ratings.

## Quantitative Data Summary

The following tables summarize the key quantitative data from the two pivotal Phase II clinical trials of **Lanicemine**.

Table 1: Efficacy Results of **Lanicemine** Phase IIa (Study 9)

Treatment Group	Mean Change from Baseline in MADRS Score (Week 3)	95% Confidence Interval	p-value vs. Placebo
Lanicemine 100 mg	-14.6	-17.5 to -11.7	0.011
Lanicemine 150 mg	-13.4	-16.3 to -10.5	0.053
Placebo	-9.1	-12.1 to -6.1	-

Data from Sanacora G, et al. Mol Psychiatry. 2014.[5]

Table 2: Efficacy Results of **Lanicemine** Phase IIb (Study 31)

Treatment Group	Mean Change from Baseline in MADRS Score (Week 6)	95% Confidence Interval	p-value vs. Placebo
Lanicemine 50 mg	-12.3	-14.4 to -10.2	Not Statistically Significant
Lanicemine 100 mg	-11.6	-13.7 to -9.5	Not Statistically Significant
Placebo	-10.8	-12.9 to -8.7	-

Data from Sanacora G, et al. Neuropsychopharmacology. 2017.[2][3]

## Experimental Protocols

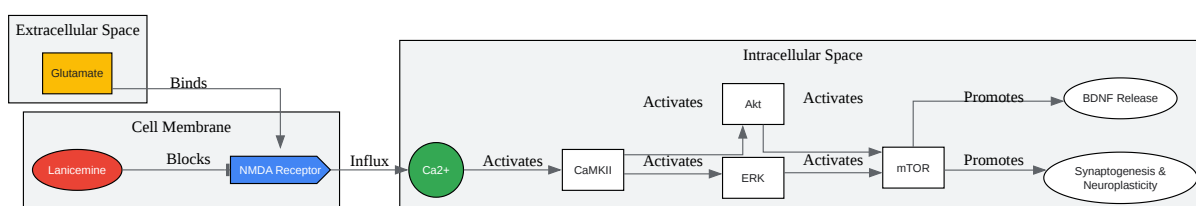
Quantitative Electroencephalography (qEEG) Protocol for Comparing **Lanicemine** and Ketamine

This protocol outlines the methodology used to compare the pharmacodynamic effects of **Lanicemine** and ketamine on brain electrical activity.

- Subject Population: Healthy male volunteers aged 18-55 years.
- Study Design: Double-blind, placebo-controlled, crossover study.

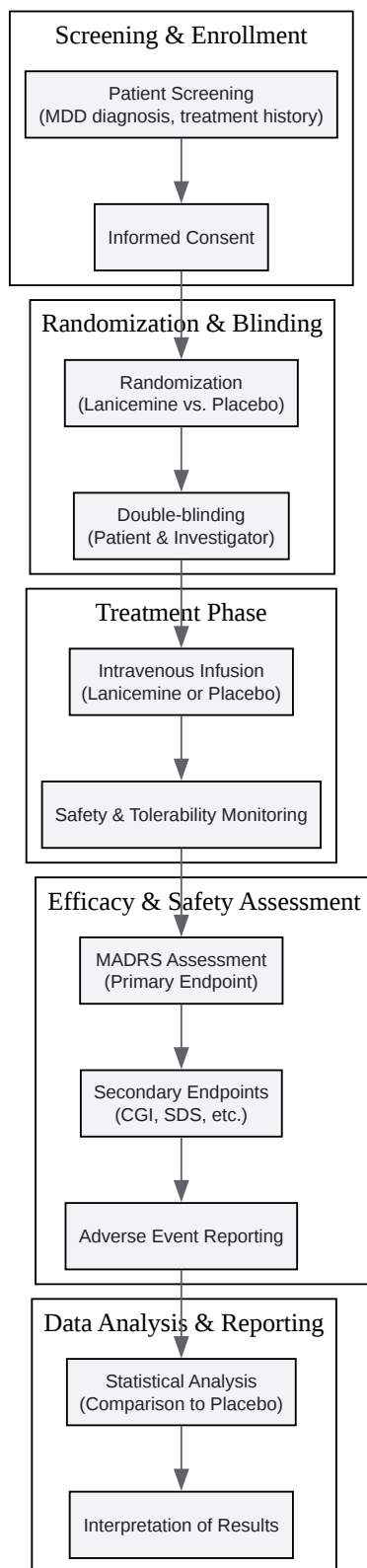
- Drug Administration: Intravenous infusion of **Lanicemine** (e.g., 100 mg), ketamine (e.g., 0.5 mg/kg), or placebo over a 40-minute period.
- EEG Recording:
  - Continuous EEG recording using a high-density electrode cap (e.g., 128 channels).
  - Data acquisition starts prior to infusion (baseline), continues throughout the infusion, and for a specified period post-infusion.
  - Eyes-closed and eyes-open resting-state conditions are recorded.
- Data Analysis:
  - Preprocessing of EEG data to remove artifacts (e.g., eye movements, muscle activity).
  - Spectral analysis to calculate power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
  - Source localization techniques to identify the brain regions showing the most significant changes in electrical activity.
  - Statistical comparison of changes in qEEG parameters between the active drug and placebo groups.

## Visualizations



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Caption: **Lanicemine's** mechanism of action at the NMDA receptor.



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Caption: A generalized workflow for **Lanicemine** clinical trials.

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- To cite this document: BenchChem. [Lanicemine Clinical Development: A Technical Support Center for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674462#understanding-the-discontinuation-of-lanicemine-s-clinical-development]

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